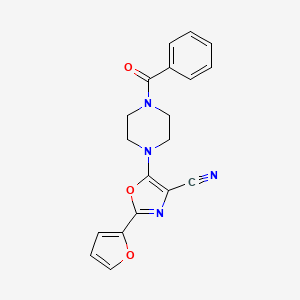

5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

Description

5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a central oxazole core substituted with a benzoylpiperazinyl group at position 5, a furan-2-yl group at position 2, and a nitrile group at position 2. This scaffold combines aromatic, electron-withdrawing (nitrile), and flexible piperazine moieties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c20-13-15-19(26-17(21-15)16-7-4-12-25-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAQOBGLAKGUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CO3)C#N)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile is a synthetic compound that belongs to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

- Molecular Formula : C24H27N3O4

- Molecular Weight : 421.49 g/mol

- CAS Number : 946308-21-0

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study by Stokes et al. demonstrated that various oxazole derivatives, including those similar to this compound, showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 20 |

| Amoxicillin | S. aureus | 30 |

| 5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole | E. coli | 27 |

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown that derivatives of oxazole can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency .

Table 2: Cytotoxicity of Oxazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | Ec9706 | 19.39 |

| Fluorouracil | Ec9706 | 37.74 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Studies suggest that substitutions on the oxazole ring significantly influence its biological activity .

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of oxazole derivatives:

- Antibacterial Studies : A comprehensive review highlighted that oxazole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : Research indicated that certain oxazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapies .

- Radical Scavenging Activity : Some derivatives have demonstrated radical scavenging capabilities, indicating their potential as antioxidants in therapeutic applications .

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological contexts, particularly in the following areas:

Antiviral Activity

Research indicates that piperazine derivatives, including compounds similar to 5-(4-Benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile, exhibit significant antiviral properties. A study highlighted the effectiveness of piperazine-based compounds against various viral strains, suggesting that modifications to the piperazine structure can enhance antiviral potency .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that it possesses inhibitory effects on both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were comparable to established antimicrobial agents, indicating its potential as an alternative therapeutic agent .

Cancer Research

Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells, making it a candidate for further investigation in oncology .

Case Studies

Several case studies have documented the applications of this compound or similar derivatives:

Case Study 1: Antiviral Efficacy

A recent study evaluated a series of piperazine derivatives for their antiviral activity against influenza and HIV viruses. The results indicated that modifications to the piperazine ring significantly influenced antiviral potency, with certain derivatives displaying IC50 values lower than those of standard antiviral drugs .

Case Study 2: Antimicrobial Testing

In another investigation, a library of compounds including this compound was screened for antimicrobial activity against clinical isolates of bacteria and fungi. The findings revealed that several compounds exhibited potent activity with MIC values in the low micromolar range, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Key modifications to the benzoylpiperazinyl group influence electronic properties, steric bulk, and binding interactions:

Observations :

Variations in the Aryl/Oxazole Substituents

Modifications at position 2 of the oxazole (furan-2-yl vs. fluorophenyl):

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-benzoylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with bromination of acetylfuran derivatives (e.g., using N-bromosuccinimide) followed by coupling with benzoylpiperazine intermediates. Key intermediates, such as 2-[5-(4-cyanophenyl)-furan-2-yl]imidazo[1,2-a]pyridine-6-carbonitrile, can be characterized via /-NMR to confirm regioselectivity and LC-MS for purity assessment. Hydrogenation in glacial acetic acid may be used for final nitrile group stabilization .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula (e.g., exact mass analysis with tolerance <0.05 Da). X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive bond-length/angle data, particularly for the oxazole and benzoylpiperazine moieties. NMR (e.g., , , and 2D COSY/HSQC) resolves substituent orientation on the oxazole ring and furan linkage .

Q. How can purity and stability be assessed under experimental conditions?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors degradation products. Thermal stability is evaluated via differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds. Residual solvents are quantified using GC-MS, referencing pharmacopeial standards (e.g., USP 31 guidelines for nitroacetamide derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound, and how do they align with crystallographic data?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties of the carbonitrile group and furan-oxazole π-system. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) can predict binding affinities. Validation involves superimposing computed electrostatic potential maps with X-ray electron density maps from SHELXL-refined structures .

Q. How should researchers address discrepancies between theoretical and experimental data, such as unexpected NMR splitting patterns?

- Methodological Answer : Dynamic NMR experiments (variable-temperature -NMR) can resolve conformational exchange in the benzoylpiperazine ring. For conflicting mass spectrometry peaks (e.g., adduct formation), isotopic pattern analysis (using tools like mMass) distinguishes between fragmentation artifacts and genuine impurities. Cross-validation with tandem MS/MS (CID fragmentation) clarifies ambiguous assignments .

Q. What strategies optimize the compound’s solubility for in vitro assays without structural modification?

- Methodological Answer : Co-solvent systems (e.g., DMSO/PEG 400) enhance aqueous solubility while maintaining stability. Micellar solubilization with non-ionic surfactants (e.g., Poloxamer 407) is tested via dynamic light scattering (DLS) to monitor aggregation. For pH-sensitive applications, buffer screening (e.g., ammonium acetate pH 6.5) balances ionization and solubility .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the furan-2-yl and benzoylpiperazine substituents?

- Methodological Answer : Synthesize analogs with substituted furans (e.g., 5-methylfuran) or modified piperazine linkers (e.g., 4-methylpiperazin-1-yl). Biological assays (e.g., enzyme inhibition IC) are paired with comparative molecular field analysis (CoMFA) to map steric/electronic contributions. Crystallographic data from related oxazole derivatives (e.g., 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole) guide rational substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.